6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine
CAS No.:
Cat. No.: VC18347436
Molecular Formula: C8H5Cl2N3
Molecular Weight: 214.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2N3 |
|---|---|
| Molecular Weight | 214.05 g/mol |
| IUPAC Name | 6,8-dichloro-3-methylpyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3 |
| Standard InChI Key | BTXSDWPBFCAQOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a pyrido[2,3-B]pyrazine system, where a pyridine ring is fused to a pyrazine ring at the 2,3-positions. The chlorine atoms at positions 6 and 8 and the methyl group at position 3 introduce steric and electronic effects that influence its reactivity and interactions with biological targets. The planar aromatic system facilitates π-π stacking interactions, while the chlorine atoms enhance electrophilicity.
Molecular Descriptors
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.05 g/mol |
| IUPAC Name | 6,8-dichloro-3-methylpyrido[2,3-b]pyrazine |
| Canonical SMILES | CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl |
| InChIKey | BTXSDWPBFCAQOS-UHFFFAOYSA-N |
| PubChem CID | 162343728 |
The compound’s solubility in polar solvents like tetrahydrofuran (THF) and water is attributed to its heteroatom-rich structure.
Synthesis and Manufacturing Processes
Primary Synthetic Route
The synthesis of 6,8-dichloro-3-methylpyrido[2,3-B]pyrazine typically begins with 4,6-dichloro-pyridine-2,3-diamine as a precursor. Glyoxal is introduced under reflux conditions in a THF-water mixture, facilitating a condensation reaction to form the pyrazine ring. The reaction proceeds over 12–24 hours, yielding the product with moderate efficiency.
Alternative Chlorination Strategies
Applications in Neuropharmacology and Drug Development
Therapeutic Prospects
NMDA receptor antagonists are investigated for treating depression, schizophrenia, and neuropathic pain. The compound’s selectivity for the glycine site may reduce side effects associated with glutamate-site antagonists, such as ketamine.
Structure-Activity Relationship (SAR) Studies
Modifications to the methyl group at position 3 or chlorine atoms at 6/8 alter potency. For instance, replacing chlorine with fluorine decreases lipophilicity but improves metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume